molecular formula C16H15N3O B14556802 N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide CAS No. 61679-34-3

N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide

Cat. No.: B14556802
CAS No.: 61679-34-3
M. Wt: 265.31 g/mol
InChI Key: PMPCYKLYFJWDLD-UHFFFAOYSA-N
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Description

N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide typically involves the reaction of 3-aminobenzonitrile with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    3-Aminobenzamide: A benzamide derivative with an amino group at the meta position.

    N-Phenylbenzamide: A benzamide derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

61679-34-3

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-[3-(2-cyanoethylamino)phenyl]benzamide

InChI

InChI=1S/C16H15N3O/c17-10-5-11-18-14-8-4-9-15(12-14)19-16(20)13-6-2-1-3-7-13/h1-4,6-9,12,18H,5,11H2,(H,19,20)

InChI Key

PMPCYKLYFJWDLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NCCC#N

Origin of Product

United States

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